molecular formula C11H12FNO2 B13490655 2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid

2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid

Cat. No.: B13490655
M. Wt: 209.22 g/mol
InChI Key: UZKZXIYBLNMXKU-UHFFFAOYSA-N
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Description

2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid is an organic compound characterized by the presence of an amino group, a fluorophenyl group, and a cyclopropyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amino and fluorophenyl groups. One common method involves the reaction of 4-fluorophenylacetic acid with a cyclopropylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure but lacks the cyclopropyl ring.

    2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure with a chlorine atom instead of fluorine.

    2-Amino-2-(4-methylphenyl)acetic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl ring, which can impart distinct chemical and biological properties. The fluorine atom also contributes to its unique reactivity and interaction with molecular targets.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)11(5-6-11)9(13)10(14)15/h1-4,9H,5-6,13H2,(H,14,15)

InChI Key

UZKZXIYBLNMXKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(C(=O)O)N

Origin of Product

United States

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